molecular formula C16H19F3N2O2S B6972302 1-(3-cyanophenyl)-N-[[2-(trifluoromethyl)cyclohexyl]methyl]methanesulfonamide

1-(3-cyanophenyl)-N-[[2-(trifluoromethyl)cyclohexyl]methyl]methanesulfonamide

Cat. No.: B6972302
M. Wt: 360.4 g/mol
InChI Key: CZWFUSYLDQPNMF-UHFFFAOYSA-N
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Description

1-(3-cyanophenyl)-N-[[2-(trifluoromethyl)cyclohexyl]methyl]methanesulfonamide is a complex organic compound featuring a trifluoromethyl group, a cyanophenyl group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . Another approach is the one-pot synthesis of trifluoromethyl amines using CF3SO2Na, which offers good functional group tolerance and mild reaction conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-cyanophenyl)-N-[[2-(trifluoromethyl)cyclohexyl]methyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

1-(3-cyanophenyl)-N-[[2-(trifluoromethyl)cyclohexyl]methyl]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-cyanophenyl)-N-[[2-(trifluoromethyl)cyclohexyl]methyl]methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the sulfonamide moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl-substituted amines: These compounds share the trifluoromethyl group and exhibit similar reactivity and applications.

    Sulfonamides: Compounds with the sulfonamide group are widely used in pharmaceuticals and agrochemicals.

Uniqueness

1-(3-cyanophenyl)-N-[[2-(trifluoromethyl)cyclohexyl]methyl]methanesulfonamide is unique due to the combination of its trifluoromethyl group, cyanophenyl group, and sulfonamide moiety. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(3-cyanophenyl)-N-[[2-(trifluoromethyl)cyclohexyl]methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O2S/c17-16(18,19)15-7-2-1-6-14(15)10-21-24(22,23)11-13-5-3-4-12(8-13)9-20/h3-5,8,14-15,21H,1-2,6-7,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWFUSYLDQPNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CNS(=O)(=O)CC2=CC(=CC=C2)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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